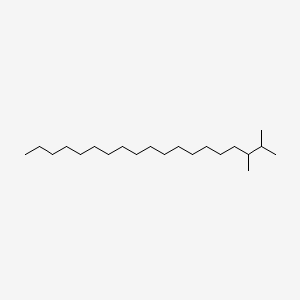
2,3-Dimethylnonadecane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3-Dimethylnonadecane is an organic compound with the molecular formula C21H44. It is a branched alkane, specifically a dimethyl derivative of nonadecane. This compound is characterized by its long carbon chain and the presence of two methyl groups attached to the second and third carbon atoms of the nonadecane backbone .
Métodos De Preparación
The synthesis of 2,3-Dimethylnonadecane can be achieved through various organic synthesis routes. One common method involves the alkylation of nonadecane with methylating agents under controlled conditions. Industrial production methods may involve catalytic processes to ensure high yield and purity. Specific reaction conditions, such as temperature, pressure, and the presence of catalysts, play a crucial role in the efficiency of the synthesis .
Análisis De Reacciones Químicas
2,3-Dimethylnonadecane, like other alkanes, primarily undergoes reactions typical of saturated hydrocarbons. These include:
Oxidation: Under strong oxidizing conditions, it can be converted to carbon dioxide and water.
Substitution: Halogenation reactions, where hydrogen atoms are replaced by halogen atoms (e.g., chlorine or bromine), can occur under the influence of UV light or heat.
Cracking: Thermal or catalytic cracking can break down the long carbon chain into smaller hydrocarbons.
Common reagents used in these reactions include halogens (for halogenation) and oxidizing agents like potassium permanganate or chromium trioxide (for oxidation). The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
2,3-Dimethylnonadecane has several applications in scientific research:
Chemistry: It serves as a reference compound in the study of hydrocarbon behavior and properties.
Biology: It can be used in studies involving lipid metabolism and the role of branched alkanes in biological systems.
Medicine: Research into its potential as a biomarker for certain diseases or conditions is ongoing.
Industry: It is used in the formulation of lubricants and as a standard in analytical chemistry.
Mecanismo De Acción
The mechanism by which 2,3-Dimethylnonadecane exerts its effects is primarily through its interactions with other molecules in its environment. As a non-polar molecule, it interacts with other non-polar substances through van der Waals forces. In biological systems, it may integrate into lipid membranes, affecting their fluidity and function .
Comparación Con Compuestos Similares
2,3-Dimethylnonadecane can be compared with other branched alkanes such as 3,3-Dimethylnonadecane and 2,2-Dimethylnonadecane. While these compounds share similar structural features, the position of the methyl groups can significantly influence their physical and chemical properties. For instance, the boiling and melting points may vary due to differences in molecular packing and intermolecular interactions .
Similar compounds include:
- 3,3-Dimethylnonadecane
- 2,2-Dimethylnonadecane
- Nonadecane
Propiedades
Fórmula molecular |
C21H44 |
|---|---|
Peso molecular |
296.6 g/mol |
Nombre IUPAC |
2,3-dimethylnonadecane |
InChI |
InChI=1S/C21H44/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-21(4)20(2)3/h20-21H,5-19H2,1-4H3 |
Clave InChI |
JXKFQCQTFUPIFF-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCCC(C)C(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


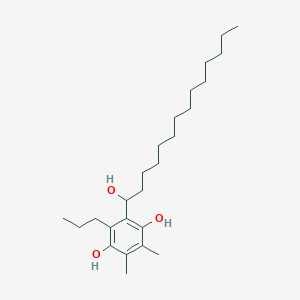

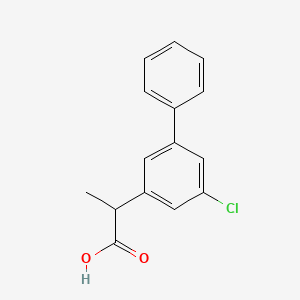


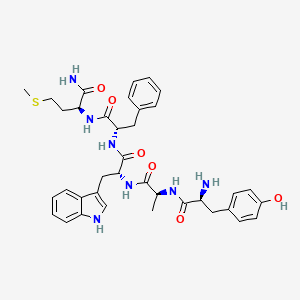


![Tributyl[(4-methoxyphenyl)methyl]stannane](/img/structure/B14441041.png)

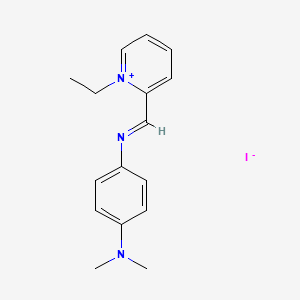
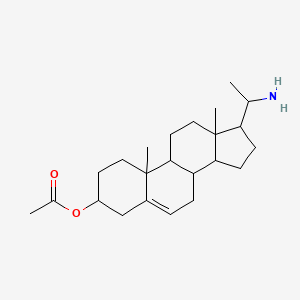
![Carbamic acid, [2-amino-6-(3,6-dihydro-1(2H)-pyridinyl)-3-oxido-4-pyrimidinyl]-, methyl ester](/img/structure/B14441076.png)

